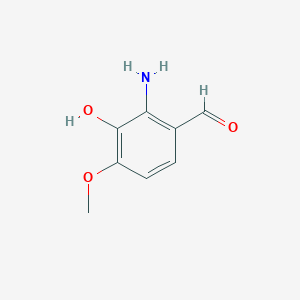
2-Amino-3-hydroxy-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-4-methoxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing antibacterial, antifungal, and antitumor agents. Studies have shown that derivatives of 3-hydroxy-4-methoxybenzaldehyde, including Schiff bases formed from it, demonstrate promising biological activities against various pathogens . These compounds can inhibit the growth of bacteria and fungi, which is critical in addressing antibiotic resistance.
Anticancer Potential
Research indicates that 2-amino-3-hydroxy-4-methoxybenzaldehyde derivatives can act as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. The structural features of these compounds allow them to interact with biological targets effectively, which is under investigation for potential therapeutic applications .
Fluorescent Probes
The compound has been utilized in the development of fluorescent probes for biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and studying biological interactions at the molecular level .
Materials Science
Corrosion Inhibition
this compound has been evaluated for its effectiveness as a corrosion inhibitor for metals. The Schiff bases derived from this compound exhibit high inhibition efficiency due to their ability to form protective layers on metal surfaces, thus preventing corrosion . This application is particularly valuable in industries where metal components are exposed to corrosive environments.
Non-linear Optical (NLO) Materials
The compound is also investigated for its non-linear optical properties. These materials are essential in photonics applications, including frequency doubling and optical switching. The unique electronic structure of this compound allows it to exhibit significant NLO activity, making it a candidate for future photonic devices .
Food and Nutraceutical Industries
Flavoring Agent
As a derivative of vanillin, this compound is used as a flavoring agent in the food industry. Its pleasant aroma and taste make it suitable for enhancing various food products, including confectionery and beverages . The compound also possesses antioxidant properties, which can contribute to food preservation by inhibiting microbial growth.
Health Benefits
In addition to its flavoring capabilities, the compound is recognized for its potential health benefits. It may play a role in stress response and defense signaling in plants, indicating possible applications in nutraceutical formulations aimed at enhancing health through natural compounds .
Case Studies
Propiedades
Número CAS |
13804-70-1 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,9H2,1H3 |
Clave InChI |
UYQHCNDHBHDVTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=O)N)O |
SMILES canónico |
COC1=C(C(=C(C=C1)C=O)N)O |
Sinónimos |
2-AMINO-3-HYDROXY-4-METHOXYBENZALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















